2,3-dichlorobenzyl 2-pyrazinecarboxylate

Description

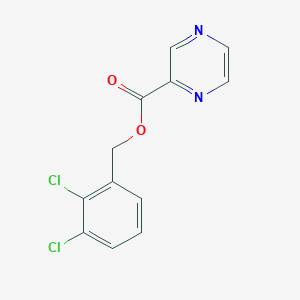

2,3-Dichlorobenzyl 2-pyrazinecarboxylate is a substituted pyrazine derivative characterized by a pyrazine ring esterified with a 2,3-dichlorobenzyl group. Pyrazinecarboxylates are notable for their structural versatility, enabling applications in coordination chemistry, pharmaceuticals, and materials science. The dichlorobenzyl moiety enhances lipophilicity and may influence biological activity or thermal stability due to electron-withdrawing effects from chlorine substituents .

Properties

IUPAC Name |

(2,3-dichlorophenyl)methyl pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-9-3-1-2-8(11(9)14)7-18-12(17)10-6-15-4-5-16-10/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXSFWUQCYONMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)COC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichlorobenzyl 2-pyrazinecarboxylate typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-pyrazinecarboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobenzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazinecarboxylate derivatives.

Scientific Research Applications

2,3-Dichlorobenzyl 2-pyrazinecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzyl 2-pyrazinecarboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest structural analogues include:

- Methyl 3-chloro-2-pyrazinecarboxylate (CAS# 27825-21-4): A simpler ester lacking the dichlorobenzyl group but sharing the pyrazinecarboxylate core. It is widely used in reaction mechanism studies and as a precursor for pharmaceuticals .

- Sodium 2,3-pyrazinedicarboxylate: A dicarboxylate salt with higher thermal stability than monocarboxylate derivatives, forming stable alkali metal complexes .

- 2,3-Dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3): A fused-ring system with chlorine substituents, emphasizing the role of halogenation in modulating electronic properties .

Key Comparative Data

Thermal and Spectroscopic Properties

- Thermal Stability : Alkali metal salts of 2-pyrazinecarboxylate (e.g., Li, Na) exhibit higher thermal stability (decomposition >350°C) compared to their dicarboxylate counterparts, which decompose at 350–450°C to form carbonates . The dichlorobenzyl group in this compound likely enhances stability via steric and electronic effects, though direct data are absent.

- Spectroscopic Trends : Substitution with electron-withdrawing groups (e.g., Cl) on the benzyl or pyrazine ring perturbs NMR chemical shifts. For example, carboxylate carbon shifts increase in alkali metal complexes due to electron density redistribution .

Research Findings and Functional Insights

Coordination Chemistry

Pyrazinecarboxylates form stable complexes with transition metals. For example, sodium 2,3-pyrazinedicarboxylate coordinates with copper(II) and lanthanides to create photoluminescent networks . The dichlorobenzyl variant may similarly act as a ligand, with chlorine atoms enhancing metal-binding selectivity.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2,3-dichlorobenzyl 2-pyrazinecarboxylate, and how do alkali metal interactions influence its NMR shifts?

Answer: Characterization should combine IR, Raman, and NMR spectroscopy with DFT calculations (e.g., B3LYP/6-311++G) to correlate experimental and theoretical data. For NMR, alkali metals (Li, Na, K, Rb, Cs) perturb the aromatic ring's electronic system, causing upfield/downfield shifts in carboxyl carbon signals. For example, substituting Na⁺ in 2-pyrazinecarboxylate increases the carboxyl carbon’s chemical shift by ~2 ppm compared to the free ligand . Use Table 3 and 4 (IR/Raman) and Table 6 (NMR shifts) from thermal/spectroscopic studies to assign vibrational modes and electronic perturbations .

Q. What synthetic routes are effective for preparing this compound, and what purity considerations are critical?

Answer: Synthesis typically involves esterification between 2-pyrazinecarboxylic acid and 2,3-dichlorobenzyl chloride under anhydrous conditions. Use Schlenk techniques to avoid hydrolysis. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR to detect residual solvents or unreacted precursors. Reference standards (e.g., pyrazinecarboxylate salts) should be sourced from certified suppliers to ensure batch consistency .

Advanced Research Questions

Q. How does the position of chlorine substitution on the benzyl group affect molecular interactions with biological targets, as observed in docking studies?

Answer: Chlorine position influences steric effects and electronic distribution , altering binding affinity. For example, 2,4-dichlorobenzyl derivatives form hydrogen bonds (e.g., 2.202 Å with Gln215) and π–π interactions (4.127 Å with Tyr201) in collagenase, while 2,6-substituted analogs show shorter H-bonds (1.961 Å) but weaker π-stacking (4.249 Å) . Use AutoDock Vina or Schrödinger Suite to simulate binding modes, prioritizing Gibbs free energy (ΔG ≈ -6.5 kcal/mol) and interaction distances .

Q. How can DFT calculations resolve contradictions in thermal stability data between alkali metal salts of pyrazinecarboxylate derivatives?

Answer: Contradictions arise from varying metal-ligand bond strengths. Thermogravimetric analysis (TGA) paired with DFT-optimized structures reveals that 2-pyrazinecarboxylate salts (Li–Cs) decompose at higher temperatures than 2,3-pyrazinedicarboxylates due to stronger M–O bonds. Stability trends follow Li < Na < K < Rb < Cs, correlating with ionic radius and charge density . Cross-validate experimental decomposition curves (e.g., mass loss steps) with calculated bond dissociation energies .

Q. What methodological approaches are optimal for analyzing byproducts or degradation products of this compound?

Answer: Employ DI-HS-SPME/GC-MS/MS for volatile byproducts (e.g., dichlorobenzyl alcohol) and LC-QTOF-MS for non-volatile degradation products. Optimize extraction parameters (e.g., fiber type, temperature) based on polarity. For chlorinated fragments, use isotopic pattern matching (e.g., Cl₂ isotopic clusters) and compare with reference spectra .

Q. How do alkali metals perturb the electronic structure of this compound, and what experimental metrics quantify this effect?

Answer: Alkali metals reduce electron density on the aromatic ring, measurable via 13C NMR chemical shifts (Δδ ≈ +1–3 ppm for carboxyl carbons) and IR/Raman band shifts (e.g., C=O stretching modes at ~1700 cm⁻¹). Use Natural Bond Orbital (NBO) analysis to calculate charge transfer (e.g., 0.1–0.3 e⁻ from ligand to metal) and correlate with experimental perturbations .

Q. What are the limitations of DFT models in predicting spectroscopic properties of this compound?

Answer: DFT (B3LYP/6-311++G) may underestimate anharmonic vibrations (e.g., OH stretching in carboxylic groups) or solvent effects. Validate with polarizable continuum models (PCM) for solvatochromic shifts. Discrepancies >5% between experimental and calculated IR/Raman bands suggest missing dispersion corrections (e.g., D3 Grimme) .

Q. How does steric hindrance from the 2,3-dichlorobenzyl group influence esterification kinetics?

Answer: The ortho-chlorine groups reduce nucleophilic attack on the carbonyl carbon, slowing reaction rates. Monitor via in situ FTIR (disappearance of C=O at ~1750 cm⁻¹) and optimize with bulky-base catalysts (e.g., DMAP) to mitigate steric effects. Kinetic studies (Arrhenius plots) reveal activation energies ~10–15 kJ/mol higher than unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.